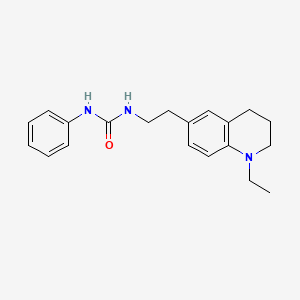
1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea
カタログ番号 B2782372
CAS番号:
1105239-67-5
分子量: 323.44
InChIキー: NUZHHGRVVILCST-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for further study.
科学的研究の応用
Synthesis and Structural Analysis:
- Brossi et al. (1960) describe the synthesis of substituted 1-methyl-3,4-dihydro-isoquinolines, which can be converted into compounds similar to 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea. These compounds have shown analgesic and spasmolytic properties (Brossi et al., 1960).
- Filali Baba et al. (2019) conducted a study on the crystal structure and Hirshfeld surface analysis of a compound structurally related to 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea, providing insights into the molecular structure and intermolecular interactions of such compounds (Filali Baba et al., 2019).
Biological Activity and Applications:
- Asolkar et al. (2004) discovered a new tetrahydroquinoline antibiotic, helquinoline, derived from Janibacter limosus, highlighting the potential of tetrahydroquinoline derivatives in antibiotic development (Asolkar et al., 2004).
- Jacob et al. (1981) synthesized a series of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, examining their dopamine-like properties, indicating the potential of such compounds in developing dopamine agonists (Jacob et al., 1981).
Chemical Properties and Reactions:
- Adamovich et al. (2021) synthesized new phosphorescent red iridium(III) emitters using a compound structurally related to 1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea, demonstrating its utility in developing novel phosphorescent materials (Adamovich et al., 2021).
- Wang et al. (2009) explored the asymmetric transfer hydrogenation of quinolines in water, indicating the significance of tetrahydroquinoline structures in organic synthesis and pharmaceutical applications (Wang et al., 2009).
特性
IUPAC Name |
1-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-2-23-14-6-7-17-15-16(10-11-19(17)23)12-13-21-20(24)22-18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZHHGRVVILCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Benzofurancarboxaldehyde, 4,7-dimethyl-
196519-54-7
6-Ethynyl-2,2-difluorospiro[3.3]heptane
2408974-57-0

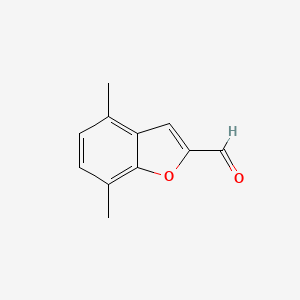
![6-Ethynyl-2,2-difluorospiro[3.3]heptane](/img/structure/B2782291.png)
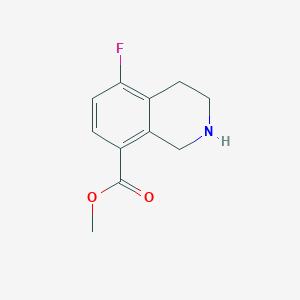
![methyl (4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2782293.png)
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782296.png)
![2-(3-methoxyphenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2782297.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2782298.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methylquinolin-4-yl)propanamide](/img/structure/B2782299.png)
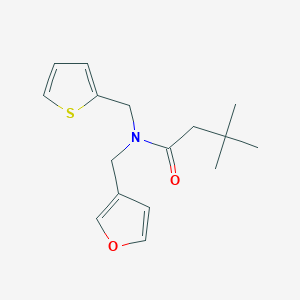
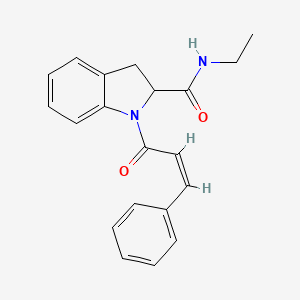
![2-(4-fluorophenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2782307.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2782308.png)
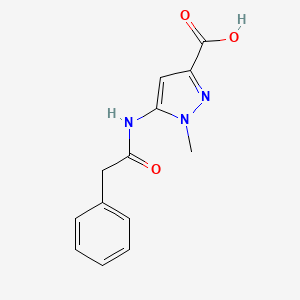
![6-Acetyl-2-(quinoxaline-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782310.png)